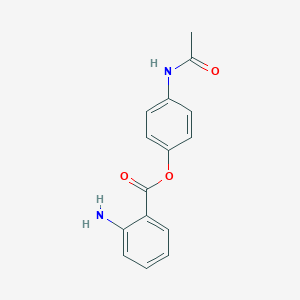

(4-Acetamidophenyl) 2-aminobenzoate

Description

Properties

IUPAC Name |

(4-acetamidophenyl) 2-aminobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJFZHXIEZODKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-aminobenzoate typically involves the reaction of 4-acetamidophenol with 2-aminobenzoic acid. The process can be carried out using various coupling agents to facilitate the formation of the ester bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-aminobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2 selectively, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar 2-Aminobenzoate Esters

Structural and Functional Differences

The compound’s key distinction lies in its 4-acetamidophenyl ester group, contrasting with alkyl (e.g., ethyl, butyl) or aromatic (e.g., phenethyl, benzyl) substituents in analogs.

Table 1: Structural and Physico-Chemical Comparison

Metabolic and Degradation Profiles

2-Aminobenzoic acid derivatives exhibit varied metabolic pathways. Pseudomonas strain K172 degrades 2-aminobenzoate anaerobically with a generation time of 10 hours, slower than benzoate (6.5 hours), indicating substituent-dependent biodegradation rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Acetamidophenyl) 2-aminobenzoate, and what critical steps ensure high yield and purity?

- Methodological Answer : Synthesis typically involves sequential protection and coupling reactions. For example:

Acetylation : Protect the amine group on 2-aminobenzoic acid using acetic anhydride under basic conditions to prevent unwanted side reactions.

Esterification : React the protected 2-acetamidobenzoic acid with 4-acetamidophenol via a coupling agent (e.g., DCC/DMAP) to form the ester bond.

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity validation .

- Key Considerations : Monitor reaction progress via TLC and confirm structural integrity using -NMR and FT-IR.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- -NMR : Key signals include:

- A singlet at ~2.1 ppm for the acetamidoyl methyl group.

- Aromatic protons between 6.8–8.0 ppm (integration confirms substitution patterns).

- FT-IR : Look for ester carbonyl (~1740 cm) and amide carbonyl (~1650 cm) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can structural misassignments of this compound in NMR studies be resolved, and what validation protocols are recommended?

- Methodological Answer :

- Issue : Overlapping signals or incorrect reference compounds (e.g., confusion between hydroxybenzoate and aminobenzoate derivatives) may lead to misassignments .

- Resolution Strategies :

2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm - correlations.

X-ray Crystallography : Definitive structural confirmation via single-crystal analysis.

Cross-Validation : Compare retention times (HPLC) and mass spectra with authentic standards .

Q. What metabolomic workflows are effective for detecting this compound in biological matrices, and how is interference from structurally similar metabolites minimized?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to enrich metabolites from plasma/urine.

- LC-MS/MS :

- Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM mode targeting m/z transitions specific to the compound (e.g., parent ion → fragment ions).

- Data Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to differentiate the compound from isomers like cyclohexyl 2-aminobenzoate .

Q. How do functional group modifications (e.g., fluorination or methoxy substitution) on the phenyl ring alter the physicochemical properties of this compound, and what implications does this have for drug design?

- Methodological Answer :

- Property Modulation :

- Fluorination : Increases lipophilicity (logP) and metabolic stability via reduced CYP450 oxidation.

- Methoxy Groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability.

- Experimental Validation :

- LogP Measurement : Shake-flask method with octanol/water partitioning.

- Stability Assays : Incubate with liver microsomes to assess metabolic half-life .

Q. What strategies mitigate contradictions in published data on the bioactivity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., pH, co-solvents) or compound purity.

- Best Practices :

Standardize Assays : Use identical buffer systems (e.g., PBS at pH 7.4) and validate enzyme activity controls.

Quality Control : Confirm compound purity via HPLC (>95%) and exclude lot-to-lot variability.

Dose-Response Curves : Generate IC values with at least three independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.